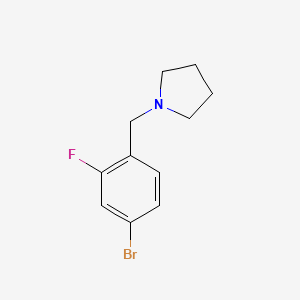

1-(4-Bromo-2-fluorobenzyl)pyrrolidine

描述

属性

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN/c12-10-4-3-9(11(13)7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBQZZAXMJNDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701251792 | |

| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283173-83-1 | |

| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283173-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine, 1-[(4-bromo-2-fluorophenyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 1 4 Bromo 2 Fluorobenzyl Pyrrolidine and Its Structural Analogs

Established Reaction Pathways for the Pyrrolidine (B122466) Core Formation

The formation of the 1-substituted pyrrolidine core is fundamental to the synthesis of the title compound and its analogs. Classical and modern synthetic methodologies are employed to construct this key heterocyclic system.

N-Alkylation Approaches Utilizing 4-Bromo-2-fluorobenzyl Halides

A direct and widely employed method for the synthesis of 1-(4-bromo-2-fluorobenzyl)pyrrolidine is the N-alkylation of pyrrolidine. This reaction involves the nucleophilic substitution of a halide from a 4-bromo-2-fluorobenzyl halide precursor by the secondary amine of the pyrrolidine ring. The most common precursor is 4-bromo-2-fluoro-1-(bromomethyl)benzene, which can be prepared from 2-fluoro-4-bromotoluene via a light-initiated bromination reaction. google.com

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. The choice of solvent and base can influence the reaction rate and yield.

Table 1: N-Alkylation Reaction Conditions

| Reagents | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pyrrolidine, 4-Bromo-2-fluorobenzyl bromide | K₂CO₃ | Acetonitrile (B52724) | Reflux | High |

This method's simplicity and the commercial availability of the starting materials make it a favored approach for laboratory-scale and industrial synthesis.

Reductive Amination Pathways Incorporating 4-Bromo-2-fluorobenzaldehyde (B134337) Precursors

Reductive amination offers an alternative route that begins with 4-bromo-2-fluorobenzaldehyde. broadpharm.com This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of pyrrolidine with the aldehyde. Subsequent in-situ reduction of the iminium ion yields the desired this compound.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the iminium ion over the aldehyde.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Advantages |

|---|---|---|

| Sodium triacetoxyborohydride (STAB) | Dichloroethane (DCE), Dichloromethane (DCM) | Mild, non-hygroscopic, effective at slightly acidic pH. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Effective, but highly toxic cyanide byproduct. |

This pathway is highly versatile and is a cornerstone in combinatorial chemistry for generating libraries of substituted amines. researchgate.net

Multicomponent Coupling Reactions for Pyrrolidine Ring Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for constructing complex pyrrolidine rings. researchgate.netua.es These reactions offer significant advantages, including operational simplicity, reduced waste, and the ability to rapidly build molecular diversity. researchgate.net

One of the most prominent MCRs for pyrrolidine synthesis is the [3+2] cycloaddition of an azomethine ylide with an alkene. The azomethine ylide can be generated in situ, for example, from the reaction of an α-amino acid and an aldehyde. By incorporating 4-bromo-2-fluorobenzaldehyde into this scheme, it is possible to construct highly substituted pyrrolidine derivatives bearing the desired benzyl (B1604629) moiety in a single step. The convergency and efficiency of MCRs make them a powerful tool in modern organic synthesis. nih.gov

Synthesis of Complex Spirocyclic Derivatives Incorporating the 4-Bromo-2-fluorobenzyl Moiety

The 4-bromo-2-fluorobenzyl group can be incorporated into more complex molecular architectures, such as spirocyclic systems, which are of significant interest in drug discovery due to their rigid, three-dimensional structures.

Preparation of 1'-(4-Bromo-2-fluorobenzyl)spiro[pyrrolidine-3,X'-Y] Systems

The synthesis of spiro-pyrrolidines often relies on [3+2] cycloaddition reactions. researchgate.netnih.gov In this context, an azomethine ylide, generated from the condensation of a secondary amino acid with an aldehyde, reacts with a dipolarophile containing an exocyclic double bond. To synthesize a 1'-(4-bromo-2-fluorobenzyl) substituted spiro-pyrrolidine, an N-substituted amino acid bearing the 4-bromo-2-fluorobenzyl group would be used as the azomethine ylide precursor.

For instance, the reaction of N-(4-bromo-2-fluorobenzyl)sarcosine with an appropriate dipolarophile, such as a methylidene-linked heterocycle, would generate the corresponding spiro[pyrrolidine-3,X'-Y] system. The reaction is often highly diastereoselective, with the stereochemical outcome dictated by the geometry of the azomethine ylide and the reaction conditions. ua.esrsc.org These complex scaffolds are valuable in the development of novel therapeutic agents. nih.gov

Asymmetric Synthesis of Chiral 4-Bromo-2-fluorobenzyl-Substituted Pyrrolidine Derivatives

The development of asymmetric methods to control the stereochemistry of the pyrrolidine ring is crucial, as the biological activity of chiral molecules is often dependent on their absolute configuration. mdpi.com Several strategies exist for the enantioselective synthesis of chiral pyrrolidine derivatives. nih.govnih.gov

One approach involves the use of chiral catalysts in multicomponent reactions. nih.gov Chiral Lewis acids or Brønsted acids can catalyze the [3+2] cycloaddition reaction, inducing enantioselectivity in the formation of the pyrrolidine ring. Another strategy employs chiral auxiliaries attached to one of the reactants, which direct the stereochemical course of the reaction and are subsequently removed. nih.gov

Furthermore, starting from enantiomerically pure precursors from the "chiral pool," such as proline or 4-hydroxyproline, allows for the synthesis of optically pure pyrrolidine derivatives. nih.govmdpi.com Functional group manipulations on these starting materials can lead to the desired chiral 4-bromo-2-fluorobenzyl-substituted products. These asymmetric strategies are essential for accessing single-enantiomer compounds for pharmacological evaluation. rsc.org

Optimization of Synthetic Conditions and Reagent Selection

The efficient construction of this compound relies on the careful selection of reagents and the optimization of reaction conditions to maximize yield and minimize side products. A primary route to this compound involves the nucleophilic substitution of a suitable precursor, such as 4-bromo-2-fluorobenzyl bromide, with pyrrolidine. The optimization of this N-alkylation reaction typically involves screening bases, solvents, and temperature to achieve high conversion and purity.

Modern synthetic chemistry increasingly relies on catalytic methods to form carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency and selectivity.

Carbon-Nitrogen Bond Formation: The key C-N bond in this compound is formed between the pyrrolidine nitrogen and the benzylic carbon. While traditional SN2 reactions are common, catalytic approaches offer milder conditions and broader substrate scope. For instance, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds has been shown to produce pyrrolidines in good yields. organic-chemistry.org Another advanced approach involves a combination of Lewis acid and photoredox catalysis to enable the reductive cleavage of C–N bonds in N-benzoyl pyrrolidines, which can then be followed by C-C bond formation. nih.govacs.org This strategy allows for the skeletal remodeling of the pyrrolidine core. nih.govacs.org Iridium-catalyzed reductive generation of azomethine ylides from amides also provides a pathway to highly substituted pyrrolidines under mild conditions. acs.org

Carbon-Carbon Bond Formation: For the synthesis of structural analogs, catalytic C-C bond formation is essential for modifying the 4-bromo-2-fluorobenzyl moiety or the pyrrolidine ring. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, are powerful tools for introducing new carbon substituents onto the aromatic ring. mdpi.com For example, the bromine atom at the C4 position can be replaced with various aryl, heteroaryl, or alkyl groups. Covalent organic frameworks (COFs) have also emerged as promising heterogeneous catalysts for C-C bond formation reactions. mdpi.com Furthermore, photoredox catalysis combined with a Lewis acid can facilitate intermolecular radical addition, enabling C-C bond formation after the initial C-N bond cleavage of an activated pyrrolidine. nih.govacs.org

| Catalytic Strategy | Bond Type | Catalyst/System | Key Features |

| Intramolecular C-H Amination | C-N | Copper | Mild conditions, good functional group tolerance. organic-chemistry.org |

| Reductive Cycloaddition | C-N | Iridium (Vaska's complex) | Forms substituted pyrrolidines from amides. acs.org |

| Photoredox/Lewis Acid Catalysis | C-N / C-C | Photoredox catalyst + Lewis Acid (e.g., Zinc Triflate) | Enables cleavage of inert C-N bonds and subsequent C-C bond formation. nih.govacs.org |

| Suzuki-Miyaura Coupling | C-C | Palladium | Versatile for aryl-aryl bond formation on the benzyl ring. mdpi.com |

| Heck Coupling | C-C | Palladium | Forms C-C bonds between the aryl halide and an alkene. mdpi.com |

Achieving stereocontrol is a critical challenge in the synthesis of substituted pyrrolidine derivatives, which often contain multiple stereocenters. mdpi.comnih.gov Several advanced strategies have been developed to address this.

One powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. rsc.orgacs.org This approach can generate densely substituted pyrrolidines with up to four stereogenic centers in a single step with high diastereoselectivity. acs.org The use of chiral catalysts or chiral auxiliaries, such as N-tert-butanesulfinylimine, can effectively induce the desired stereochemistry. acs.org

Palladium-catalyzed enantio- and diastereoselective synthesis is another effective strategy. acs.org This method can involve an initial intramolecular nucleopalladation to form the pyrrolidine ring, followed by the intermolecular addition of a second nucleophile, affording complex products with high enantio- and diastereoselectivity. acs.org

Multicomponent reactions (MCRs) offer an efficient way to construct highly substituted pyrrolidines with multiple stereogenic centers in a single operation. nih.gov For example, a TiCl₄-catalyzed multicomponent coupling reaction can yield functionalized pyrrolidines as a single diastereomer. nih.gov Cascade reactions, such as a one-pot nitro-Mannich/hydroamination cascade using a combination of base and gold(I) catalysis, can also produce pyrrolidine products in high yields and with excellent diastereoselectivities. rsc.org

| Stereoselective Method | Key Features | Example Catalyst/Reagent |

| 1,3-Dipolar Cycloaddition | Can create up to four stereocenters simultaneously with high diastereoselectivity. acs.org | Azomethine ylides, Ag₂CO₃ |

| Palladium-Catalyzed Cyclization | Enables enantioselective construction of complex pyrrolidines. acs.org | Palladium complexes |

| Multicomponent Reactions (MCRs) | Efficiently builds multiple stereocenters in a single step. nih.gov | TiCl₄ |

| Cascade Reactions | High yields and excellent diastereoselectivities. rsc.org | Gold(I) catalysts |

Precursor Chemistry and Functional Group Interconversions for the 4-Bromo-2-fluorobenzyl Moiety

The synthesis of the target compound is critically dependent on the availability and synthesis of the key precursor, 4-bromo-2-fluorobenzyl bromide. sigmaaldrich.comsigmaaldrich.comnih.gov This precursor can be synthesized through various routes involving strategic functional group interconversions.

A common starting material is 2-fluoro-4-bromotoluene. prepchem.com The benzylic methyl group can be converted to a bromomethyl group via a radical bromination reaction. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. prepchem.com

Alternatively, a multi-step synthesis starting from p-aminotoluene has been described. google.com This process involves a sequence of reactions including:

Nitration: Introduction of a nitro group.

Diazotization and Bromo-substitution: Conversion of the amino group to a diazonium salt, followed by substitution with bromine to yield 2-nitro-4-bromotoluene.

Reduction: Reduction of the nitro group to an amino group.

Diazotization and Fluorination: Conversion of the new amino group to a diazonium salt, followed by a Schiemann reaction or related fluorination method to introduce the fluorine atom, yielding 2-fluoro-4-bromotoluene.

Optical Bromination: Radical bromination of the methyl group as described above to furnish the final 4-bromo-2-fluorobenzyl bromide precursor. google.com

Functional group interconversions are also key for creating structural analogs. vanderbilt.edu For instance, the bromine atom on the aromatic ring is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Mechanistic Investigations of Synthetic Transformations Involving 1 4 Bromo 2 Fluorobenzyl Pyrrolidine

Reaction Kinetics and Rate-Determining Steps in Pyrrolidine (B122466) Alkylation Processes

The synthesis of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine typically proceeds via the N-alkylation of pyrrolidine with a suitable 4-bromo-2-fluorobenzyl halide, such as 4-bromo-2-fluorobenzyl bromide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Rate = k[Pyrrolidine][4-Bromo-2-fluorobenzyl bromide]

The rate constant, k, is influenced by several factors, including the solvent, temperature, and the nature of the leaving group on the benzyl (B1604629) halide. Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are typically employed to facilitate this type of reaction as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.

Rate-Determining Step: For an SN2 reaction, the entire process occurs in a single, concerted step. This means that the bond formation between the nitrogen of the pyrrolidine and the benzylic carbon, and the bond breaking between the benzylic carbon and the leaving group (e.g., bromide) occur simultaneously. Consequently, this single concerted step is the rate-determining step of the reaction. The transition state involves a pentacoordinate carbon atom where the nucleophile is forming a bond and the leaving group is departing.

A hypothetical study of the reaction kinetics might involve monitoring the disappearance of the reactants or the appearance of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The data could then be used to determine the rate constant at different temperatures and subsequently calculate the activation energy for the reaction.

Table 1: Illustrative Kinetic Data for the N-Alkylation of Pyrrolidine This table presents hypothetical data for educational purposes to illustrate how kinetic parameters for the synthesis of this compound would be determined and presented.

| Temperature (°C) | [Pyrrolidine] (mol/L) | [4-Bromo-2-fluorobenzyl bromide] (mol/L) | Initial Rate (mol/L·s) | Rate Constant, k (L/mol·s) |

| 25 | 0.1 | 0.1 | 1.5 x 10⁻⁴ | 1.5 x 10⁻² |

| 25 | 0.2 | 0.1 | 3.0 x 10⁻⁴ | 1.5 x 10⁻² |

| 25 | 0.1 | 0.2 | 3.0 x 10⁻⁴ | 1.5 x 10⁻² |

| 40 | 0.1 | 0.1 | 4.5 x 10⁻⁴ | 4.5 x 10⁻² |

Stereochemical Pathways and Enantiomeric Excess Determination

The synthesis of this compound from pyrrolidine and 4-bromo-2-fluorobenzyl bromide does not involve the formation of a new stereocenter, as neither of the reactants is chiral at the reacting centers in a way that would lead to stereoisomers in the product. However, if a chiral derivative of pyrrolidine were used, or if subsequent reactions introduced a chiral center, the stereochemical pathways would be of significant interest.

Stereochemical Pathways: The SN2 reaction proceeds with a backside attack of the nucleophile on the electrophilic carbon. This results in an inversion of stereochemistry at the carbon center, a phenomenon known as a Walden inversion. While the benzylic carbon in 4-bromo-2-fluorobenzyl bromide is not a stereocenter, this principle is fundamental to the stereochemical outcome of SN2 reactions.

Enantiomeric Excess Determination: If a chiral derivative of this compound were synthesized, it would be crucial to determine the enantiomeric excess (ee) of the product. Enantiomeric excess is a measure of the purity of a chiral sample. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers and determining their relative amounts. nih.govnih.gov The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. researchgate.net Other methods for determining enantiomeric excess include nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents and gas chromatography (GC) on a chiral column.

Table 2: Illustrative Chiral HPLC Separation Data for a Hypothetical Chiral Derivative This table presents hypothetical data to illustrate the separation of enantiomers of a chiral derivative of this compound.

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

| (R)-enantiomer | 12.5 | 95000 | 95 |

| (S)-enantiomer | 15.2 | 5000 | 5 |

| Enantiomeric Excess (ee) | 90% |

Elucidation of Intermediates in Complex Derivatization Reactions

The derivatization of this compound can lead to a variety of more complex molecules. For instance, the bromine atom on the phenyl ring can be replaced through nucleophilic aromatic substitution (SNAr) or participate in metal-catalyzed cross-coupling reactions. The elucidation of intermediates in these complex reactions is key to understanding the reaction mechanism and optimizing reaction conditions.

In the case of nucleophilic aromatic substitution on the electron-rich aromatic ring of this compound, the reaction would likely require harsh conditions or a strongly activated nucleophile. The mechanism of SNAr reactions typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. This intermediate is formed by the addition of the nucleophile to the aromatic ring. The stability of the Meisenheimer complex is a key factor in the feasibility of the SNAr reaction.

Spectroscopic techniques are invaluable for the detection and characterization of reaction intermediates. Low-temperature nuclear magnetic resonance (NMR) spectroscopy can sometimes be used to directly observe transient intermediates that are stable at lower temperatures. Additionally, trapping experiments, where a reactive species is added to the reaction mixture to react with and "trap" the intermediate, can provide indirect evidence for its existence. The trapped product can then be isolated and characterized.

Table 3: Hypothetical Spectroscopic Data for a Proposed Meisenheimer Complex Intermediate This table provides an example of the type of spectroscopic data that could be used to characterize a hypothetical Meisenheimer complex formed during a derivatization reaction of this compound.

| Spectroscopic Technique | Observed Features | Interpretation |

| ¹H NMR | Upfield shift of aromatic protons, appearance of a new signal for the sp³-hybridized carbon bearing the nucleophile and leaving group. | Loss of aromaticity and formation of a cyclohexadienyl anion structure characteristic of a Meisenheimer complex. |

| ¹³C NMR | Appearance of a signal for an sp³-hybridized carbon in the aromatic region. | Confirmation of the formation of the C-Nu bond and the tetrahedral geometry at that carbon. |

| UV-Vis Spectroscopy | Appearance of a new, long-wavelength absorption band. | Indication of the formation of a highly conjugated, colored anionic intermediate. |

Computational Chemistry and in Silico Modeling of 1 4 Bromo 2 Fluorobenzyl Pyrrolidine Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-(4-bromo-2-fluorobenzyl)pyrrolidine derivatives. These calculations can map transition states and determine activation energies for synthetic reactions, such as Buchwald-Hartwig amination or Ullmann coupling, which are common methods for forming the bond between the pyrrolidine (B122466) ring and the phenyl group. By understanding the energy landscapes of these reactions, chemists can optimize reaction conditions to improve yields and reduce byproducts.

Software packages like Gaussian and ORCA are frequently used for energy minimization of the molecular structure of these compounds. These calculations help to identify the most stable three-dimensional arrangement of the atoms, which is crucial for understanding the molecule's steric and electronic properties. The halogenated aromatic ring introduces significant steric bulk and has a profound effect on the molecule's electronic distribution, which can be quantified through these computational approaches.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Applicable to Derivatives)

Molecular docking and dynamics simulations are pivotal in studying how derivatives of this compound interact with biological targets. For instance, derivatives of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine have been investigated as anti-tubulin agents. nih.gov In silico analysis, including molecular docking with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations and validation by root-mean-square deviation (RMSD), has been used to confirm their binding to the colchicine (B1669291) binding site of tubulin. nih.gov

These simulations provide detailed information about the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. The insights gained from these computational studies are invaluable for the rational design of new derivatives with enhanced potency and selectivity. For example, studies on various pyrrolidine derivatives have successfully used these techniques to identify key structural features for potent inhibitory activity against targets like dipeptidyl peptidase-IV and myeloid cell leukemia-1 (Mcl-1). nih.govbohrium.com

Table 1: Example Molecular Docking Data for a Pyrrolidine Derivative This table is a representative example based on typical data from molecular docking studies.

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 7h | Tubulin (Colchicine site) | -8.5 | CYS241, LEU248, ALA316 |

| 7k | Tubulin (Colchicine site) | -8.2 | CYS241, VAL318, LYS352 |

Conformational Analysis and Energy Minimization Studies

The pyrrolidine ring is known for its conformational flexibility, typically adopting one of two predominant puckered forms: the "exo" and "endo" envelope conformations. researchgate.net The specific conformation adopted can be influenced by substituents on the ring and can play a crucial role in the biological activity of the molecule. nih.gov Conformational analysis of this compound derivatives involves exploring the potential energy surface to identify stable conformers and the energy barriers between them.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping in Solid State

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the solid state of crystalline materials. nih.goviucr.org For derivatives of this compound, this analysis provides insights into the crystal packing and the forces that hold the molecules together. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

This analysis allows for the decomposition of the crystal packing into contributions from different types of interactions. For example, in the crystal structure of a related compound, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, intermolecular interactions are dominated by H···H, Br···H/H···Br, and C···H/H···C contacts. nih.goviucr.orgnih.gov These interactions, along with weaker C—H···π interactions, form a three-dimensional network that stabilizes the crystal lattice. nih.goviucr.org The quantitative data from Hirshfeld surface analysis is often presented in the form of 2D fingerprint plots.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Bromo-Pyrrolidine Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 36.9% |

| Br···H/H···Br | 28.2% |

| C···H/H···C | 24.3% |

| O···H/H···O | 5.3% |

| N···H/H···N | 2.0% |

| Other | 3.3% |

Data is representative of similar structures found in the literature. nih.gov

Academic Applications and Structure Activity Relationship Sar Studies of 1 4 Bromo 2 Fluorobenzyl Pyrrolidine Analogs

Design and Synthesis of Derivatives for Biological Evaluation

The core structure of 1-(4-bromo-2-fluorobenzyl)pyrrolidine is a versatile scaffold for creating new chemical entities with potential therapeutic applications. The synthesis of derivatives often involves modifying the pyrrolidine (B122466) ring, the benzyl (B1604629) group, or both, to explore how these changes affect biological activity.

A common synthetic strategy involves the reaction of a suitably substituted benzyl halide with pyrrolidine or its derivatives. For instance, new combinations of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine (B6355638) derivatives have been synthesized by incorporating different amine groups. nih.govresearchgate.net These synthesized compounds are then characterized using techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm their structures before undergoing biological evaluation. nih.govresearchgate.net

The design of these new molecules is often guided by the goal of enhancing their interaction with specific biological targets. For example, in the development of enzyme inhibitors, derivatives are designed to fit into the active site of the target enzyme. This rational design approach has led to the synthesis of various series of pyrrolidine derivatives for evaluation as potential therapeutic agents. nih.govnih.govacs.org The pyrrolidine ring is considered a privileged structural motif in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Insights from Pyrrolidine Derivatives as Enzyme Inhibitors (e.g., Aldose Reductase)

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule contribute to its biological activity. For pyrrolidine derivatives, these studies have provided valuable insights, particularly in the context of enzyme inhibition. A significant area of research has been the development of aldose reductase inhibitors (ARIs). nih.govacs.org Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. openmedicinalchemistryjournal.commdpi.comnih.gov

One notable example is the development of a series of tetrahydropyrrolo[1,2-a]pyrazine derivatives. nih.govacs.org Within this series, spirosuccinimide-fused derivatives demonstrated particularly potent aldose reductase inhibitory activity. nih.govacs.org The compound (R)-(-)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone, also known as AS-3201, emerged as a highly potent inhibitor. nih.govacs.org

SAR studies revealed that the stereochemistry of the molecule is critical for its activity. The (-)-enantiomer (AS-3201) was found to be 10 times more potent in inhibiting aldose reductase than the (+)-enantiomer. nih.govacs.org This highlights the importance of the specific three-dimensional arrangement of the atoms for effective interaction with the enzyme's active site. The potent in vitro activity of AS-3201 translated to significant in vivo efficacy in animal models of diabetes. nih.govacs.org

| Compound | Enantiomer | Aldose Reductase Inhibition (IC₅₀) | In Vivo Activity (ED₅₀) |

|---|---|---|---|

| AS-3201 | (-)-enantiomer (R-form) | 1.5 x 10⁻⁸ M | 0.18 mg/kg/day |

| SX-3202 | (+)-enantiomer | ~1.5 x 10⁻⁷ M | ~90 mg/kg/day |

Beyond aldose reductase, other pyrrolidine derivatives have been investigated as inhibitors for different enzymes, such as neuraminidase, which is a target for influenza virus therapeutics. nih.gov These studies collectively underscore the importance of the pyrrolidine scaffold in designing potent and selective enzyme inhibitors.

Research into Analogs with Anti-proliferative Activity

The structural versatility of the this compound scaffold has also been exploited in the search for new anti-cancer agents. Researchers have synthesized and evaluated analogs for their ability to inhibit the growth of cancer cells. nih.govresearchgate.net

One study focused on 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives, which were tested against several human cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). nih.govresearchgate.net Several of these derivatives showed significant cytotoxic potential, with some displaying activity comparable to the established anticancer drug 5-fluorouracil. nih.govresearchgate.net

The mechanism of action for the most potent compounds was found to be the inhibition of tubulin polymerization. nih.govresearchgate.net Tubulin is a critical component of the cell's cytoskeleton, and its disruption can lead to cell cycle arrest and ultimately, cell death. The most active derivative was shown to arrest cancer cells in the G2/M phase of the cell cycle. nih.govresearchgate.net Molecular docking studies further supported the hypothesis that these compounds bind to the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net

| Cell Line | Cancer Type | Activity |

|---|---|---|

| A549 | Lung Cancer | Selective cytotoxic potential |

| HCT-116 | Colon Cancer | Selective cytotoxic potential |

| MCF-7 | Breast Cancer | Selective cytotoxic potential |

| Mechanism of Action | Inhibition of tubulin polymerization, G2/M cell cycle arrest |

These findings suggest that with further optimization, derivatives of this compound could be developed into effective anti-proliferative agents. researchgate.net

Investigation of Pyrrolidine-Based Scaffolds as Potential Antibacterial Agents

The rise of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents. The pyrrolidine scaffold is being actively investigated in this area due to its presence in many natural and synthetic compounds with antimicrobial properties. researchgate.netnih.gov

Research has shown that combining the pyrrolidine ring with other heterocyclic structures, such as thiazole, can lead to compounds with significant antibacterial activity. biointerfaceresearch.com In one study, a series of thiazole-based pyrrolidine derivatives were synthesized and tested against a panel of bacteria, including both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Salmonella typhimurium) strains. biointerfaceresearch.com

The results indicated that some of these compounds were effective antibacterial agents, with one derivative containing a 4-fluorophenyl group showing selective activity against Gram-positive bacteria with minimal toxicity to mammalian cells. biointerfaceresearch.com The difference in activity between Gram-positive and Gram-negative bacteria is often attributed to the structural differences in their cell walls. biointerfaceresearch.com The structure-activity relationship of these compounds is a key area of focus, as researchers aim to design novel synthetic molecules with improved potency and reduced side effects. researchgate.net

Exploration as a Chemical Intermediate in Drug Discovery

Beyond the direct biological activities of its analogs, this compound and related structures serve as important chemical intermediates in the broader field of drug discovery. nih.gov An intermediate is a molecule that is formed during the synthesis of a more complex target compound. The pyrrolidine scaffold is a common building block used by medicinal chemists to construct new potential drugs. researchgate.netnih.gov

The utility of 1-(4-bromobenzyl)pyrrolidine (B1281555) as an intermediate is highlighted by its application in the synthesis of various biologically active compounds. ontosight.ai The presence of the bromo and fluoro groups on the benzyl ring provides reactive sites for further chemical modifications, allowing for the creation of a diverse library of compounds for biological screening. The pyrrolidine ring itself can also be functionalized. researchgate.net The use of such intermediates is a fundamental aspect of drug research and development, enabling the efficient synthesis of novel molecules that could become the next generation of therapeutic agents. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Bromo 2 Fluorobenzyl Pyrrolidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-(4-Bromo-2-fluorobenzyl)pyrrolidine, both ¹H and ¹³C NMR would provide definitive evidence for its covalent framework.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the 4-bromo-2-fluorobenzyl moiety. The pyrrolidine protons typically appear as multiplets in the upfield region of the spectrum. spectrabase.com Specifically, the protons on the carbons adjacent to the nitrogen (α-protons) would be deshielded compared to the β-protons. researchgate.net The benzylic protons (CH₂) would appear as a singlet, integrating to two protons, with its chemical shift influenced by the adjacent aromatic ring and the nitrogen atom. The aromatic region would display a complex pattern due to the substitution on the benzene (B151609) ring. The fluorine and bromine atoms influence the chemical shifts of the aromatic protons, and spin-spin coupling between the protons and the ¹⁹F nucleus would lead to further splitting. Based on related structures like 4-Bromo-2-fluorobenzyl bromide and 4-Bromo-2-fluorobenzoic acid, the aromatic protons are expected in the δ 7.0-7.5 ppm range. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of aliphatic carbons from the pyrrolidine ring, a benzylic carbon, and aromatic carbons. The carbon atoms in the aromatic ring would exhibit splitting due to coupling with the fluorine atom (C-F coupling).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrolidine β-H (4H) | ~1.7 - 1.9 | Multiplet |

| Pyrrolidine α-H (4H) | ~2.5 - 2.7 | Multiplet |

| Benzylic CH₂ (2H) | ~3.6 - 3.8 | Singlet |

| Aromatic H (3H) | ~7.0 - 7.5 | Multiplet |

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to rigorously assign all proton and carbon signals and confirm the connectivity between the benzyl (B1604629) and pyrrolidine fragments.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. The molecular formula for this compound is C₁₁H₁₃BrFN. scbt.com

High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion, confirming the elemental composition. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of a bromine atom, there would be two peaks of nearly equal intensity (M⁺ and M⁺+2), corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The most likely fragmentation pathway is the cleavage of the benzylic C-N bond, which is typically the weakest bond. This would result in two primary fragment ions: the 4-bromo-2-fluorobenzyl cation and the pyrrolidine radical cation, or vice versa. The detection of the 4-bromo-2-fluorobenzyl cation would be particularly diagnostic. Further fragmentation of the aromatic portion could involve the loss of bromine or fluorine atoms.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Identity | Notes |

| 257 / 259 | [C₁₁H₁₃BrFN]⁺ | Molecular ion (M⁺), showing Br isotopic pattern |

| 187 / 189 | [C₇H₅BrF]⁺ | 4-Bromo-2-fluorobenzyl cation |

| 71 | [C₄H₉N]⁺ | Pyrrolidine cation |

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the molecular structure. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.

While specific crystal structure data for this compound itself is not widely published, analysis of closely related derivatives provides insight into the expected structural features. nih.gov An X-ray diffraction study would reveal the conformation of the pyrrolidine ring, which typically adopts a non-planar "envelope" or "twist" conformation to minimize steric strain. It would also define the relative orientation of the pyrrolidine ring and the substituted benzyl group. Intermolecular interactions in the crystal lattice, such as hydrogen bonds or van der Waals forces, which dictate the crystal packing, would also be elucidated. For chiral derivatives, single-crystal X-ray diffraction using anomalous dispersion can be used to determine the absolute configuration of stereocenters.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Information

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. ksu.edu.sauni-siegen.de These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. uni-siegen.de

The IR and Raman spectra of this compound would exhibit characteristic bands for the different parts of the molecule.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidine and benzyl groups would be observed just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring typically occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine would be found in the 1000-1250 cm⁻¹ range.

C-F and C-Br Stretching: The vibrations involving the halogens are found in the fingerprint region. The C-F stretching band is typically strong and appears in the 1000-1400 cm⁻¹ region. The C-Br stretching vibration is expected at a lower frequency, generally in the 500-650 cm⁻¹ range. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group / Vibration | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1000 - 1400 | IR |

| C-N Stretch | 1000 - 1250 | IR |

| C-Br Stretch | 500 - 650 | IR, Raman |

These spectroscopic techniques, when used in concert, provide a detailed and unambiguous structural characterization of this compound, confirming its molecular formula, connectivity, and key structural features.

Prospective Research Avenues and Emerging Methodologies

Development of Green Chemistry Approaches for Sustainable Synthesis

Traditional synthetic routes for pyrrolidine (B122466) derivatives often involve harsh reagents and generate significant waste. The principles of green chemistry aim to mitigate these environmental impacts. ontosight.aichemheterocycles.com Future research on 1-(4-bromo-2-fluorobenzyl)pyrrolidine is expected to focus on developing more sustainable synthetic protocols.

Key green chemistry approaches applicable to the synthesis of this compound include:

Ultrasound-Assisted Synthesis: Ultrasound irradiation can promote chemical reactions by providing the necessary activation energy through acoustic cavitation, often leading to shorter reaction times, higher yields, and milder reaction conditions. rsc.org

Catalyst-Free and Solvent-Free Reactions: The development of reactions that proceed efficiently without the need for a catalyst or in the absence of a solvent can significantly reduce the environmental footprint of a synthetic process. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol-water mixtures, is a key aspect of green chemistry. rsc.org

Microwave-Assisted Organic Synthesis (MAOS): MAOS has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds, including pyrrolidines. nih.govtandfonline.com

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyrrolidine Derivatives

| Feature | Conventional Synthesis | Green Chemistry Approaches |

| Energy Input | Often requires prolonged heating | Can utilize alternative energy sources like ultrasound and microwaves for faster reactions nih.govrsc.org |

| Solvents | Typically uses volatile and hazardous organic solvents | Employs water, ethanol, or solvent-free conditions rsc.org |

| Catalysts | May use heavy metal catalysts | Aims for catalyst-free reactions or the use of biocatalysts ontosight.airsc.org |

| Waste Generation | Can produce significant amounts of byproducts and waste | Focuses on atom economy and minimizing waste streams tandfonline.com |

| Reaction Time | Can be lengthy | Often significantly shorter reaction times rsc.org |

High-Throughput Synthesis and Screening of Libraries Based on the Pyrrolidine Scaffold

To efficiently explore the biological potential of the this compound scaffold, high-throughput synthesis and screening (HTS) methodologies are indispensable. These techniques allow for the rapid generation and evaluation of large libraries of related compounds. lifechemicals.com

Emerging methodologies in this area include:

Combinatorial Chemistry: Using a "split-and-pool" strategy on a solid support, a vast number of derivatives can be synthesized simultaneously. pnas.orgresearchgate.net This approach would enable the creation of a library of compounds with variations at different positions of the this compound molecule.

Continuous Flow Synthesis: Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for automation and scalability. rsc.orgworktribe.com This technique is well-suited for the rapid and efficient production of a library of pyrrolidine derivatives.

Encoded Library Technology (ELT): This technology involves synthesizing large combinatorial libraries where each compound is tagged with a unique chemical identifier (e.g., a DNA barcode). This allows for the screening of the entire library in a single experiment, with active compounds identified by sequencing their tags. nih.govnih.gov

Chemoinformatic Analysis for Rational Compound Design Utilizing the 4-Bromo-2-fluorobenzylpyrrolidine Motif

Chemoinformatics plays a crucial role in modern drug discovery by enabling the rational design of molecules with desired biological activities and properties. nih.gov For the this compound motif, chemoinformatic tools can be employed to:

Predict Biological Activity: In silico models can be used to predict the potential biological targets of this compound and its derivatives. nih.gov

Optimize Lead Compounds: Once a lead compound is identified, computational methods can be used to guide its optimization by predicting the effects of structural modifications on its activity, selectivity, and pharmacokinetic properties. nih.gov

Structure-Activity Relationship (SAR) Studies: Chemoinformatic analysis of a library of related compounds can help to elucidate the relationship between their chemical structure and biological activity, providing valuable insights for the design of more potent and selective molecules. researchgate.net

Table 2: Chemoinformatic Tools in Pyrrolidine-Based Drug Design

| Tool/Technique | Application |

| Molecular Docking | Predicts the binding orientation of a molecule to a biological target. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. |

| Pharmacophore Modeling | Identifies the essential three-dimensional arrangement of functional groups required for biological activity. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. |

Exploration of this compound in Materials Science Applications

The unique properties of the pyrrolidine ring also make it an attractive building block for the development of novel materials. scbt.com The presence of bromo and fluoro substituents on the benzyl (B1604629) group of this compound offers opportunities for further functionalization and tuning of material properties.

Potential applications in materials science include:

Polymer Chemistry: Pyrrolidine derivatives can be incorporated into polymer backbones or used as functional side chains to create polymers with specific properties, such as enhanced thermal stability, altered solubility, or catalytic activity. mdpi.comnih.gov Pyrrolidone and caprolactam functionalized polymers, for instance, have shown utility in a range of industrial applications. researchgate.netconsensus.app

Nanomaterials: The pyrrolidine moiety can be used to functionalize nanomaterials, such as nanoparticles and carbon nanotubes, to improve their dispersibility, biocompatibility, or to introduce specific functionalities. scbt.com

Organocatalysis: Pyrrolidine-based structures are well-established as effective organocatalysts for a variety of chemical transformations. mdpi.com The specific substitution pattern of this compound could lead to novel catalytic activities.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromo-2-fluorobenzyl)pyrrolidine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 4-bromo-2-fluorobenzyl bromide reacts with pyrrolidine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. After refluxing for 12–24 hours, the crude product is purified using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (>97%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (comparison to literature spectra) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its potential toxicity and flammability, handling must occur in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Storage should be in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent degradation. Spill management requires neutralization with a 10% sodium bicarbonate solution and adsorption using vermiculite .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

- Methodological Answer : Use factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial experiment might test:

| Factor | Low Level | High Level |

|---|---|---|

| Temp | 25°C | 60°C |

| Solvent | THF | DMF |

| Catalyst | None | 5 mol% Pd(OAc)₂ |

| Response surface methodology (RSM) can then identify optimal conditions. Post-reaction, analyze yields via GC-MS and validate with triplicate runs . |

Q. How should discrepancies in reported physical properties (e.g., melting point) be resolved?

- Methodological Answer : Conflicting melting points (e.g., 105–106°C vs. 154–156°C in analogous bromo-fluorophenyl compounds) may arise from impurities or polymorphism. Perform differential scanning calorimetry (DSC) to detect polymorphic transitions, and use HPLC-MS to rule out byproducts. Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs .

Q. What advanced techniques confirm the structural conformation of this compound in coordination complexes?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in nickelate complexes, SC-XRD reveals bond angles (C-Br: 1.89–1.92 Å) and dihedral angles between the pyrrolidine ring and benzyl group (e.g., 178.83° in related structures). Validate with DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental vs. theoretical geometries .

Q. How can spectroscopic contradictions (e.g., NMR shifts) between batches be analyzed?

- Methodological Answer : Use high-field NMR (500 MHz or higher) with deuterated chloroform or DMSO-d₆. For ambiguous peaks, employ 2D techniques (COSY, HSQC) to assign signals. Spiking experiments with pure reference standards can resolve overlaps. Cross-reference with published data for analogous compounds (e.g., 1-(4-bromophenyl)pyrrolidine, δH 3.45–3.60 ppm for pyrrolidine CH₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。